molecular formula C15H16N2O5 B389387 Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B389387
M. Wt: 304.3g/mol
InChI Key: KFMZVNMQKWRVHI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydropyridine ring

Preparation Methods

The synthesis of Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by nitration and esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring may interact with biological receptors. These interactions can lead to various biological effects, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar compounds to Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate include:

    2-Methyl-4-nitrophenyl isocyanate: Shares the nitrophenyl group but differs in its isocyanate functionality.

    4-Methyl-3-nitrophenol: Similar nitrophenyl group but lacks the tetrahydropyridine ring.

    2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains similar functional groups but has a different overall structure. The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.3g/mol

IUPAC Name

methyl 6-methyl-4-(4-methyl-3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C15H16N2O5/c1-8-4-5-10(6-12(8)17(20)21)11-7-13(18)16-9(2)14(11)15(19)22-3/h4-6,11H,7H2,1-3H3,(H,16,18)

InChI Key

KFMZVNMQKWRVHI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC(=C2C(=O)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC(=C2C(=O)OC)C)[N+](=O)[O-]

Origin of Product

United States

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